molecular formula C22H22ClN3O3 B11300145 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11300145
M. Wt: 411.9 g/mol
InChI Key: OMXQQBNORJKSRC-UHFFFAOYSA-N
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Description

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidine moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Its properties might make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE include other oxadiazole derivatives and compounds with similar functional groups. These might include:

    2-{2-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: A similar compound with a methyl group instead of a chlorine atom.

    2-{2-[5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: A fluorinated analog with potentially different biological activity.

    2-{2-[5-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: A brominated derivative that might exhibit unique reactivity or interactions.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H22ClN3O3/c1-15-9-11-26(12-10-15)20(27)14-28-19-8-3-2-7-18(19)21-24-22(29-25-21)16-5-4-6-17(23)13-16/h2-8,13,15H,9-12,14H2,1H3

InChI Key

OMXQQBNORJKSRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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